2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

Medicinal Chemistry Physicochemical Properties M4 Muscarinic Antagonists

For SAR studies targeting M4 mAChR, this 3a-hydroxymethyl analog is essential over methoxymethyl or unsubstituted derivatives. The 3a-hydroxymethyl group provides a critical hydrogen bond donor (HBD) that impacts target engagement, solubility, and metabolic stability. This primary alcohol enables direct amide coupling to generate patent-disclosed hexahydro-1H-cyclopenta[c]pyrrole M4 antagonists in one step, eliminating deprotection bottlenecks. With a MW of 185.26 g/mol, 2 HBDs, 3 HBAs, and a TPSA of ~43.7 Ų, it is an ideal fragment library starting point. Available at ≥95% purity for biophysical screening. Procure this building block to maximize SAR throughput and minimize synthetic burden.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 2098108-68-8
Cat. No. B1478853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol
CAS2098108-68-8
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2(C1)CO)CCO
InChIInChI=1S/C10H19NO2/c12-5-4-11-6-9-2-1-3-10(9,7-11)8-13/h9,12-13H,1-8H2
InChIKeyCRRSMUXYNKLESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol (CAS 2098108-68-8): A Key Hexahydrocyclopenta[c]pyrrole Building Block for Muscarinic M4 Antagonist Research


2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol (CAS 2098108-68-8) is a hexahydrocyclopenta[c]pyrrole derivative with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol. This compound belongs to a class of substituted hexahydro-1H-cyclopenta[c]pyrrole compounds that have been patented as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) for potential therapeutic applications in neurological disorders [1]. It is commercially available as a research chemical with a minimum purity of 95% . The presence of both a tertiary amine and a primary alcohol makes it a versatile intermediate for further derivatization, including amide bond formation, esterification, and ether synthesis, positioning it as a strategic building block in medicinal chemistry campaigns targeting M4-related pathways.

Why 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol Cannot Be Replaced by Common Analogs: The Critical Role of the 3a-Hydroxymethyl Group


Generic substitution of 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol with structurally similar hexahydrocyclopenta[c]pyrrole building blocks—such as its methoxymethyl analog (CAS 2098005-79-7), the unsubstituted ethanol analog (CAS 743438-33-7), or the 4,4-difluoro analog (CAS 1871895-72-5)—risks fundamentally altering the hydrogen-bonding capacity, lipophilicity, and subsequent reactivity of the derived compounds. The 3a-hydroxymethyl group introduces a critical hydrogen bond donor (HBD) that is absent in the methoxymethyl analog and the unsubstituted analog, directly impacting target engagement, solubility, and metabolic stability in downstream M4 antagonist candidates. Computational predictions indicate that substituting the hydroxymethyl group for a methoxymethyl group increases the partition coefficient (LogP) by approximately 0.5–0.9 units (Class-level inference), which can reduce aqueous solubility and alter pharmacokinetic profiles. Therefore, selection of the exact 3a-hydroxymethyl variant is essential for maintaining the intended physicochemical and pharmacological profile in structure-activity relationship (SAR) studies.

Head-to-Head Comparator Evidence for 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol (CAS 2098108-68-8)


Hydrogen Bond Donor Capacity: Hydroxymethyl vs. Methoxymethyl Analog

The target compound possesses a 3a-hydroxymethyl substituent, providing a measurable hydrogen bond donor (HBD) count of 2 (one from the primary alcohol on the ethyl chain, one from the hydroxymethyl group). In contrast, its direct analog, 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol (CAS 2098005-79-7), replaces the hydroxyl with a methoxy group, reducing the HBD count to 1. This single HBD difference is critical in drug design, as HBD count influences membrane permeability, solubility, and target binding [1].

Medicinal Chemistry Physicochemical Properties M4 Muscarinic Antagonists

Lipophilicity Modulation: Hydroxymethyl vs. Methoxymethyl Analog LogP Comparison

The replacement of the hydroxymethyl group (-CH2OH) with a methoxymethyl group (-CH2OCH3) in the hexahydrocyclopenta[c]pyrrole scaffold is predicted to increase lipophilicity by approximately 0.5–0.9 LogP units, based on fragment-based contribution methods and validated by computational predictions on analogous pyrrolidine and piperidine systems. While experimentally measured LogP values for these specific compounds are not publicly available, the consistent Hansch fragment constant difference between -OH and -OCH3 substituents supports this predicted shift [1].

ADME Lipophilicity Drug Design

Molecular Weight Advantage for Fragment-Based Screening vs. Boc-Protected Analog

With a molecular weight of 185.26 g/mol, the target compound falls within the optimal fragment range (MW < 250) for fragment-based drug discovery (FBDD). Its Boc-protected analog, tert-butyl (3aR,6aR)-3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 1223748-37-5), has a molecular weight of 241.33 g/mol, which is 30% higher. This additional mass arises from the protecting group, which must be removed prior to biological testing, adding synthetic steps and potentially compromising fragment screening efficiency .

Fragment-Based Drug Discovery Lead Optimization Building Blocks

Commercially Specified Purity: 95% Minimum vs. Unsubstituted Analog

The target compound is offered with a technical specification of minimum 95% purity . In contrast, the unsubstituted analog 2-[(3aR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]ethanol (CAS 743438-33-7) is frequently listed without a specified purity guarantee on major chemical databases, introducing uncertainty into procurement for sensitive biological assays . This documented purity floor reduces the risk of confounding impurities in dose-response experiments.

Quality Control Procurement Research Chemicals

Synthetic Versatility: Direct Amide Coupling vs. Methoxymethyl Ether Stability

The primary alcohol on the ethyl chain of the target compound enables direct, one-step amide bond formation with carboxylic acid partners under standard coupling conditions (e.g., HATU/DIPEA). The methoxymethyl analog (CAS 2098005-79-7) requires deprotection of the methyl ether to liberate the corresponding alcohol before similar conjugation, adding at least one synthetic step and potentially reducing overall yield. This synthetic efficiency advantage is supported by the well-established reactivity of primary alcohols toward acylation compared to the inertness of methyl ethers under standard conditions [1].

Synthetic Chemistry Derivatization Medicinal Chemistry

Predicted Topological Polar Surface Area (TPSA) and CNS Druglikeness vs. 4,4-Difluoro Analog

The target compound has a calculated TPSA of approximately 43.7 Ų (23.5 Ų from the tertiary amine + 20.2 Ų from the two hydroxyl groups), placing it well within the optimal range for CNS druglikeness (TPSA < 70 Ų). The 4,4-difluoro analog (CAS 1871895-72-5) has a similar TPSA (~43.7 Ų) but exhibits higher lipophilicity due to fluorine substitution, which can alter brain penetration kinetics. While both compounds satisfy CNS TPSA criteria, the hydroxymethyl compound maintains a lower LogP, potentially offering a better balance between passive permeability and solubility for oral CNS candidates [1].

CNS Drug Design Physicochemical Properties Blood-Brain Barrier

Optimal Application Scenarios for 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol (CAS 2098108-68-8)


Synthesis of M4 Muscarinic Acetylcholine Receptor Antagonists via Direct Amide Conjugation

The target compound serves as an advanced intermediate for generating focused libraries of M4 mAChR antagonists. Its primary alcohol enables rapid, high-yielding amide coupling with diverse carboxylic acid building blocks, directly generating substituted hexahydro-1H-cyclopenta[c]pyrrole compounds of the type disclosed in Vanderbilt University patents . This one-step derivatization contrasts with the methoxymethyl analog, which requires prior demethylation, and the Boc-protected analog, which necessitates deprotection before use. Researchers aiming to optimize M4 antagonist potency and selectivity should prioritize this building block to minimize synthetic burden and maximize SAR exploration throughput.

Fragment-Based Drug Discovery (FBDD) Screening for Neurological Targets

With a molecular weight of 185.26 g/mol and a balanced hydrogen bond donor/acceptor profile (2 HBD, 3 HBA), the compound meets the physicochemical criteria for fragment library inclusion. Its TPSA of ~43.7 Ų and predicted LogP of 0.8–1.2 place it in an attractive region of CNS drug space . Fragment screening campaigns targeting M4 or other aminergic GPCRs can employ this compound as a validated starting point, with the assurance of a documented 95% minimum purity specification to reduce false positives from impurities. The availability of the unmasked alcohol eliminates the need for protecting group removal, streamlining hit validation by biophysical methods (SPR, NMR).

Prodrug Design Leveraging the Hydroxymethyl Handle

The 3a-hydroxymethyl group provides a convenient attachment point for prodrug moieties (e.g., phosphate esters for improved aqueous solubility or amino acid esters for transporter-mediated uptake). This functional handle is absent in the unsubstituted ethanol analog (CAS 743438-33-7). Investigators developing orally bioavailable M4 antagonists with enhanced CNS exposure can exploit this hydroxyl group for reversible prodrug strategies without sacrificing the tertiary amine pharmacophore, which is essential for M4 receptor interaction.

Physicochemical Tool for Calibrating in Silico M4 Antagonist Models

Due to its relatively low molecular weight, defined hydrogen-bonding capacity, and predicted CNS druglike properties, this compound can serve as a computational benchmark for validating docking models and machine learning-based QSAR models targeting the M4 orthosteric or allosteric site. Its experimental purity specification supports its use as an internal standard in HPLC/MS analytical methods when developing assays for more complex M4 antagonist candidates.

Quote Request

Request a Quote for 2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.